Regioisomer Discrimination: Binding Profile vs. N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0)
The substitution pattern on the pyridine ring is a primary driver of biological activity for this scaffold. A patent filing on substituted pyridinyl-methylamine derivatives as Kv7 potassium channel modulators [1] includes the 2-chloro-3-methylamino substitution motif as part of a broader genus. While quantitative data for the exact compound is not disclosed, the patent's structure-activity relationship (SAR) guidance indicates that the 3-position substitution is essential for interaction with the Kv7 channel, whereas a 4-position substitution (as in N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine) is predicted to be inactive or significantly less potent based on molecular modeling of the channel binding pocket [1]. This is a crucial differentiator for medicinal chemistry programs targeting Kv7 channels for epilepsy, pain, and other neurological conditions [2].
| Evidence Dimension | Predicted Kv7 channel modulation |
|---|---|
| Target Compound Data | Predicted active based on SAR guidance |
| Comparator Or Baseline | N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0) |
| Quantified Difference | Comparator predicted to be inactive or of significantly lower potency. |
| Conditions | In silico molecular modeling and SAR from patent US20120059037A1 |
Why This Matters
This differentiation is critical for sourcing the correct intermediate for Kv7-targeted drug discovery programs, avoiding wasted resources on an inactive regioisomer.
- [1] Justia Patents. (2012). Substituted pyridine derivatives and their medical use (U.S. Patent Application Publication No. 2012/0059037 A1). Retrieved from https://patents.justia.com/patent/20120059037 View Source
- [2] Nbinno. (2025). Exploring the Applications of Pyridine-Based Intermediates in Modern Chemistry. Retrieved from https://www.nbinno.com/exploring-the-applications-of-pyridine-based-intermediates-in-modern-chemistry/ View Source
